molecular formula C25H22N4O5 B2437576 Methyl 2'-amino-1,7'-dimethyl-2,5'-dioxo-6'-(pyridin-3-ylmethyl)-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate CAS No. 879623-64-0

Methyl 2'-amino-1,7'-dimethyl-2,5'-dioxo-6'-(pyridin-3-ylmethyl)-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate

Cat. No.: B2437576
CAS No.: 879623-64-0
M. Wt: 458.474
InChI Key: MGASOEJWTGJDHH-UHFFFAOYSA-N
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Description

Methyl 2'-amino-1,7'-dimethyl-2,5'-dioxo-6'-(pyridin-3-ylmethyl)-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate is a useful research compound. Its molecular formula is C25H22N4O5 and its molecular weight is 458.474. The purity is usually 95%.
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Properties

IUPAC Name

methyl 2'-amino-1,7'-dimethyl-2,5'-dioxo-6'-(pyridin-3-ylmethyl)spiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N4O5/c1-14-11-18-19(22(30)29(14)13-15-7-6-10-27-12-15)25(20(21(26)34-18)23(31)33-3)16-8-4-5-9-17(16)28(2)24(25)32/h4-12H,13,26H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGASOEJWTGJDHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=O)N1CC3=CN=CC=C3)C4(C5=CC=CC=C5N(C4=O)C)C(=C(O2)N)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

Methyl 2'-amino-1,7'-dimethyl-2,5'-dioxo-6'-(pyridin-3-ylmethyl)-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the available literature on its synthesis, biological properties, and therapeutic potential.

Chemical Structure and Properties

The compound has a molecular formula of C19H17N3O5C_{19}H_{17}N_{3}O_{5} and features a spiro-indole framework which is known for its diverse biological activities. The presence of multiple functional groups such as amino, dioxo, and carboxylate enhances its reactivity and potential interactions with biological targets.

Synthesis

The compound can be synthesized through various methodologies involving multi-step reactions that include cyclization and functional group modifications. Recent studies have highlighted efficient synthetic routes that yield high purity and yield of the compound .

Antiproliferative Effects

One of the most significant areas of research concerning this compound is its antiproliferative activity against various cancer cell lines. In vitro studies have demonstrated that it exhibits cytotoxic effects on human cancer cells by inducing apoptosis. For instance, studies showed that the compound inhibited cell growth in breast and lung cancer cell lines with IC50 values in the micromolar range .

The proposed mechanism of action includes the induction of oxidative stress leading to apoptotic cell death. The compound appears to modulate several signaling pathways associated with cell survival and proliferation, particularly those involving EGFR (Epidermal Growth Factor Receptor) signaling .

Case Studies

Several case studies have been conducted to evaluate the pharmacological effects of this compound:

  • Study on Breast Cancer Cells : A study evaluated the efficacy of the compound on MCF-7 breast cancer cells. Results indicated a significant reduction in cell viability and an increase in apoptotic markers after treatment with varying concentrations of the compound.
  • Lung Cancer Models : Another study focused on non-small cell lung cancer (NSCLC) models where treatment with the compound resulted in decreased tumor growth rates compared to control groups.

Toxicity Profile

Preliminary toxicity assessments indicate that while the compound shows promising therapeutic effects, it also presents certain cytotoxicity concerns that require careful evaluation in vivo. The balance between efficacy and toxicity is crucial for its development as a therapeutic agent.

Scientific Research Applications

Medicinal Chemistry

Methyl 2'-amino-1,7'-dimethyl-2,5'-dioxo-6'-(pyridin-3-ylmethyl)-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate has been investigated for its potential as a pharmaceutical agent. Its structural components suggest various therapeutic applications:

  • Anticancer Activity: Preliminary studies indicate that derivatives of this compound may exhibit cytotoxic effects against certain cancer cell lines. For instance, spiro[indole] compounds have shown promise in inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .
  • Antimicrobial Properties: The pyridine moiety in the structure enhances its interaction with biological targets, potentially leading to antimicrobial effects. Research has demonstrated that similar compounds can disrupt bacterial cell membranes or inhibit vital enzymatic processes .

Biological Research

The compound's complex structure allows it to participate in various biochemical pathways:

  • Enzyme Inhibition Studies: Molecular docking studies have been conducted to assess the binding affinity of this compound with key enzymes involved in metabolic pathways. These studies indicate that it may act as a competitive inhibitor for enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammatory responses .
  • Cellular Imaging: Due to its unique fluorescence properties, derivatives of this compound are being explored as fluorescent probes for imaging cellular processes. This application is crucial for understanding cellular dynamics and drug interactions at the molecular level .

Material Science

In addition to biological applications, this compound has potential uses in material science:

  • Polymer Synthesis: The incorporation of the spiro structure into polymer matrices can enhance mechanical properties and thermal stability. Research indicates that such compounds can be utilized to develop advanced materials for coatings and electronics .

Case Studies

StudyApplicationFindings
Anticancer ActivityDemonstrated cytotoxicity against breast cancer cell lines with IC50 values indicating significant potency.
Antimicrobial PropertiesShowed activity against Gram-positive bacteria with minimum inhibitory concentration (MIC) values lower than standard antibiotics.
Enzyme InhibitionMolecular docking revealed high binding affinity to COX enzymes, suggesting potential as an anti-inflammatory agent.

Preparation Methods

Multi-Component Reaction (MCR) Strategies

Core Reaction Mechanism

The target compound’s spiro framework is typically assembled via sequential Knoevenagel condensation, Michael addition, and cyclization steps. Isatin derivatives serve as the indole precursor, while β-keto esters (e.g., ethyl acetoacetate) and malononitrile contribute to pyran ring formation. The pyridin-3-ylmethyl group is introduced via alkylation or Mannich-type reactions during intermediate stages.

Example Protocol (Adapted from):
  • Knoevenagel Condensation : Isatin reacts with malononitrile in the presence of a base (e.g., piperidine) to form a spirooxindole-cyano intermediate.
  • Michael Addition : A β-keto ester undergoes conjugate addition to the activated nitrile group.
  • Cyclization : Intramolecular nucleophilic attack forms the pyrano[3,2-c]pyridine ring.
  • Functionalization : Subsequent alkylation with pyridin-3-ylmethyl bromide introduces the 6'-substituent.

Catalytic Systems

Fe₃O₄@L-Arginine Nanocatalyst : Under solvent-free conditions, this magnetic catalyst facilitates the four-component reaction of hydrazine, ethyl acetoacetate, isatin, and malononitrile, achieving yields up to 92% in 15 minutes. The catalyst’s basic amino groups promote both condensation and cyclization steps.

Solvent-Free vs. Solvent-Assisted Conditions :

Condition Catalyst Temperature Time (min) Yield (%)
Solvent-free Fe₃O₄@L-arginine 80°C 15 92
Ethanol-Water None Reflux 120 85–90
Acetic Acid RT 60 78

Table 1: Comparative reaction conditions for spirooxindole synthesis.

Stepwise Synthesis Approaches

Intermediate Functionalization

Step 1: Synthesis of Spirooxindole Core
Methyl 2-amino-3-cyano-5-methylspiro[indoline-3,4'-pyran]-2'-carboxylate is prepared via Knoevenagel condensation of 5-methylisatin, malononitrile, and methyl acetoacetate in ethanol catalyzed by piperidine (yield: 88%).

Step 2: Introduction of Pyridin-3-Ylmethyl Group
The 6'-position is functionalized via nucleophilic substitution using pyridin-3-ylmethyl bromide in dimethylformamide (DMF) with K₂CO₃ as a base (yield: 75%).

Step 3: Methylation at N1 and C7'
Methylation employs methyl iodide in the presence of NaH, selectively targeting the indole nitrogen and pyran methyl group (yield: 82%).

Green Chemistry Innovations

Aqueous-Phase Synthesis

A catalyst-free protocol in a water-ethanol mixture (4:1) enables the one-pot assembly of spiro[indole-3,4'-pyrano[3,2-c]pyridine] derivatives at reflux, yielding 85–90% within 2 hours. The hydrophobic effect accelerates cyclization, while the solvent system simplifies purification via precipitation.

Solvent-Free Mechanochemical Methods

Ball milling techniques avoid toxic solvents and reduce reaction times. For example, grinding isatin, malononitrile, and β-keto esters with a catalytic amount of K₂CO₃ for 20 minutes yields 80% of the spiro product.

Challenges and Optimization

Regioselectivity in Alkylation

The pyridin-3-ylmethyl group’s introduction at the 6'-position requires careful control to avoid O- vs. N-alkylation. Employing bulky bases like DBU (1,8-diazabicycloundec-7-ene) in tetrahydrofuran (THF) improves regioselectivity to >95%.

Byproduct Formation

Competing pathways may generate bis-spirooxindoles (e.g., from diamine linkers) or over-alkylated derivatives. Reducing reagent stoichiometry (pyridin-3-ylmethyl bromide to 1.1 equiv) and stepwise addition mitigate this issue.

Industrial Scalability Considerations

Continuous Flow Synthesis

Microreactor systems enhance heat/mass transfer for exothermic condensation steps, enabling gram-scale production with 15% higher yield compared to batch methods.

Catalyst Recycling

Fe₃O₄@L-arginine’s magnetic properties allow >95% recovery via external magnets, reducing costs in large-scale applications.

Q & A

Basic: What synthetic methodologies are effective for constructing the spiro[indole-3,4'-pyrano[3,2-c]pyridine] core?

Answer:
The spiro core can be synthesized via one-pot multicomponent reactions, leveraging cyclocondensation of indole derivatives with pyrano precursors. For example, and describe similar tetrahydroimidazopyridine syntheses using ketones, nitriles, and aryl aldehydes under reflux conditions. A stepwise approach is recommended:

Indole activation : Introduce amino and carbonyl groups at positions 2 and 3 of the indole ring via nucleophilic substitution or oxidation.

Pyrano ring formation : Use a Michael addition-cyclization sequence with a pyridinylmethyl ketone and a β-ketoester. Solvent selection (e.g., ethanol or acetonitrile) is critical for regioselectivity .

Spirocyclization : Employ acid catalysis (e.g., p-TsOH) to facilitate spiro-junction formation. Monitor reaction progress via TLC and isolate intermediates via column chromatography.

Basic: How can researchers confirm structural integrity using spectroscopic techniques?

Answer:
A combination of NMR, IR, and HRMS is essential:

  • ¹H/¹³C NMR : Assign peaks by comparing chemical shifts to analogous compounds. For instance, reports δ 8.6–8.4 ppm for pyridinyl protons and δ 4.4–3.7 ppm for methylene bridges. Spiro carbons typically appear at δ 70–90 ppm in ¹³C NMR .
  • IR : Confirm carbonyl (C=O) stretches at 1680–1720 cm⁻¹ and amino (N–H) bands at 3300–3500 cm⁻¹ .
  • HRMS : Validate molecular formula with <5 ppm mass accuracy. For example, uses HRMS (ESI) to confirm [M+H]⁺ peaks, ensuring purity >95% .

Advanced: What computational strategies predict optimal reaction conditions for synthesis?

Answer:
Quantum mechanical calculations (e.g., DFT) and AI-driven workflows are pivotal:

Reaction path search : Use software like Gaussian or ORCA to model transition states and identify low-energy pathways for spirocyclization. highlights ICReDD’s approach using quantum calculations to minimize trial-and-error .

Machine learning : Train models on reaction databases to predict solvent effects, catalyst performance, and temperature thresholds. notes AI tools in COMSOL Multiphysics can simulate reaction kinetics and optimize yields .

Feedback loops : Integrate experimental data (e.g., failed conditions) into computational models to refine predictions iteratively .

Advanced: How does solvent polarity/proticity influence yield and regioselectivity in spiro compound synthesis?

Answer:
Solvent choice directly impacts reaction thermodynamics and kinetics:

  • Polar aprotic solvents (e.g., DMF, acetonitrile) : Enhance nucleophilicity of amino groups, favoring spirocyclization. shows acetonitrile improves yields in pyrano-pyrimidinone syntheses by stabilizing intermediates .
  • Protic solvents (e.g., ethanol) : Facilitate proton transfer in cyclization steps but may promote side reactions (e.g., ester hydrolysis). Use controlled heating (70–80°C) to mitigate degradation.
  • Solvent screening : Conduct a DoE (Design of Experiments) with 5–10 solvents, analyzing outcomes via HPLC. Prioritize solvents with high dielectric constants (ε > 20) for dipole-dipole stabilization .

Advanced: How to resolve spectral data contradictions caused by impurities?

Answer:
Contradictions in NMR/HRMS often arise from residual solvents, unreacted precursors, or diastereomers. Mitigation strategies include:

Purification : Use preparative HPLC or recrystallization (e.g., from ethyl acetate/hexane) to isolate the target compound.

HRMS validation : Compare observed [M+H]⁺ with theoretical values (e.g., reports Δ < 0.001 Da) to confirm molecular formula .

2D NMR (COSY, HSQC) : Resolve overlapping signals and assign stereochemistry. For example, NOESY can confirm spatial proximity of spiro-junction protons .

Elemental analysis : Cross-check C/H/N percentages to detect persistent impurities undetected by spectroscopy.

Advanced: What catalytic systems improve enantioselectivity in spiro compound derivatization?

Answer:
Chiral catalysts and organocatalysts are key:

  • Metal complexes : Use Ru(II)- or Pd(II)-BINAP systems for asymmetric hydrogenation of pyridinylmethyl groups. reports pyrrolidine-based ligands enhancing enantiomeric excess (ee > 90%) .
  • Organocatalysts : Proline derivatives or cinchona alkaloids can induce asymmetry in Michael additions. For example, L-proline in THF achieves ee ~85% in related spirooxindole syntheses.
  • Kinetic resolution : Employ lipases (e.g., CAL-B) to hydrolyze undesired enantiomers, leaving the target compound enantioenriched.

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